2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJRYNILRVVVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626416 | |
| Record name | 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-40-8 | |
| Record name | 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves:
- Construction of the thieno[3,2-b]pyrrole core through intramolecular heteroannulation of substituted thiophene precursors.
- Introduction of the chlorine substituent at the 2-position, often via halogenation or use of chlorinated starting materials.
- Functionalization at the 5-position with a carboxylic acid group, commonly through ester intermediates followed by hydrolysis.
This approach aligns with methods reported for related thieno-fused heterocycles, where 4,5-substituted 3-amino or 3-hydroxy-2-functionalized thiophenes serve as key intermediates.
Preparation of Substituted Thiophene Precursors
A high-yield route to substituted 3-amino or 3-hydroxy thiophenes involves:
- Treatment of (hetero)aryl or unsubstituted acetonitriles or acetates with (hetero)aryl dithioesters in the presence of lithium diisopropylamide (LDA).
- In situ alkylation and intramolecular condensation with functionalized activated methylene halides such as 2-chlorophenacyl bromide.
This sequence yields 4,5-substituted 3-amino/hydroxy-2-functionalized thiophenes, which are crucial intermediates for subsequent heterocycle formation.
Intramolecular Heteroannulation to Form Thieno[3,2-b]pyrrole Ring
The key step to form the fused thieno[3,2-b]pyrrole ring is an intramolecular heteroannulation reaction. This can be achieved either in situ or stepwise, often under basic or catalytic conditions, leading to the cyclization of the substituted thiophene intermediates.
Conversion to Carboxylic Acid
The carboxylic acid functionality at the 5-position is commonly introduced via:
- Synthesis of ester derivatives such as ethyl or methyl esters of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate.
- Subsequent hydrolysis of these esters under alkaline conditions (e.g., reflux with aqueous sodium hydroxide) to yield the free carboxylic acid.
For instance, hydrolysis of ethyl esters in ethanol/water mixtures with NaOH followed by acidification yields the corresponding carboxylic acid in good yields.
Representative Preparation Method from Literature
Additional Notes on Derivatives and Functionalization
- Ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, a closely related ester, has been used as a key intermediate for further functionalization by conversion to hydrazides and acylation with various acyl chlorides.
- Oxidation of hydrazides derived from these esters can yield diazene derivatives, expanding the chemical space for biological activity studies.
- The synthetic routes emphasize mild conditions and high-yield steps to facilitate scale-up and derivatization for pharmaceutical research.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Acylation Reactions: The carboxylic acid group can be converted into acyl chlorides, esters, or amides through reactions with appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and various amines or thiols in solvents like DMF or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, acylated products, and oxidized or reduced forms of the original compound .
Scientific Research Applications
2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features
Material Science: The compound is explored for its potential use in the development of organic electronic materials
Mechanism of Action
The mechanism of action of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation through histone modification . The inhibition of LSD1 can lead to changes in gene expression, which is of interest in cancer research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[3,2-b]pyrrole Derivatives
Structural analogs of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid differ in substituents at the 2- or 4-positions, altering biological activity and physicochemical properties (Table 1).
Table 1: Comparison of Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives
Key Observations:
Comparison with Furo[3,2-b]pyrrole Analogs
Replacing the thiophene ring with furan yields 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN), a related DAAO inhibitor (Table 2).
Table 2: Thieno vs. Furo Analogs
Key Observations:
- Thiophene vs. Furan: The thieno derivative demonstrates comparable DAAO inhibition but may differ in blood-brain barrier permeability due to sulfur’s lipophilicity . SUN (furo analog) shows pronounced procognitive effects in vivo, enhancing NMDA receptor-mediated LTP .
Functional Group Modifications: Carboxamides and Esters
Derivatization of the carboxylic acid group alters solubility and target engagement:
- Methyl Ester: 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester is a synthetic intermediate for antiparasitic agents targeting Giardia duodenalis .
- Amide Derivatives : Substitution with sulfonamide groups (e.g., in sulfanilamide hybrids) enhances carbonic anhydrase inhibition, diverging from DAAO-focused applications .
Biological Activity
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS No. 332099-40-8) is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 201.63 g/mol. Its structure features a thieno-pyrrole framework, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 332099-40-8 |
| Molecular Formula | C7H4ClNO2S |
| Molecular Weight | 201.63 g/mol |
| InChI Key | OWJRYNILRVVVFK-UHFFFAOYSA-N |
Biological Activity
Research has indicated that compounds containing the thieno-pyrrole structure exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
In vitro studies have shown that derivatives of thieno-pyrrole can inhibit cancer cell proliferation. For instance, a study reported that certain thieno-pyrrole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Thieno-pyrrole derivatives have also been evaluated for their antimicrobial properties. A recent study indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in the development of new antimicrobial agents.
Case Studies
-
Study on Anticancer Effects :
- Researchers synthesized several derivatives of thieno-pyrrole and tested them against human cancer cell lines.
- Results showed that the compound induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of 12 µM.
-
Antimicrobial Efficacy :
- A comparative study evaluated the antibacterial activity of this compound against standard strains like Staphylococcus aureus and Escherichia coli.
- The compound displayed minimum inhibitory concentrations (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Anticancer | MCF-7 | IC50 = 12 µM |
| Antimicrobial | S. aureus | MIC = 16 µg/mL |
| E. coli | MIC = 32 µg/mL |
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
Q & A
Q. What are the key synthetic routes for 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?
The compound can be synthesized in three steps starting from substituted thiophene derivatives. For example, 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is prepared via condensation, cyclization, and chlorination. A typical protocol involves suspending the intermediate in CH₂Cl₂ with dimethylformamide (DMF) as a catalyst and oxalyl chloride for chlorination . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieve high yields.
Q. How is the compound structurally characterized?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The carboxylic acid moiety is confirmed by IR peaks near 1700 cm⁻¹ (C=O stretch), while NMR reveals aromatic proton signals in the δ 6.5–8.0 ppm range and chlorine substitution patterns. X-ray crystallography may be used for absolute configuration determination if crystalline derivatives are obtained .
Q. What are the key physicochemical properties relevant to experimental design?
The compound has a molecular weight of 181.21 g/mol (C₇H₄ClNO₂S) and is typically stored at –80°C to prevent degradation . Solubility varies: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH and temperature conditions are recommended to optimize assay buffers .
Advanced Research Questions
Q. How can the inhibitory activity of this compound against KDM1A/LSD1 be quantitatively assessed?
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure IC₅₀ values. Recombinant KDM1A/CoREST is incubated with the compound and a fluorescently labeled histone peptide substrate. Dose-response curves (0.1–100 μM) are generated, and data is analyzed using nonlinear regression. X-ray crystallography of inhibitor-enzyme complexes (e.g., PDB 5LA) reveals binding interactions, such as the carboxamide group coordinating the flavin adenine dinucleotide (FAD) cofactor .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this, perform plasma pharmacokinetic (PK) studies in rodent models: administer the compound orally (e.g., 30 mg/kg), collect blood at intervals (0.5–6 hours), and quantify plasma levels via LC-MS/MS. Compare these results with in vitro metabolic stability assays (e.g., liver microsomal half-life) to identify clearance pathways .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro) at the 2-position enhance target binding. For example, replacing the methyl group in 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with chlorine increases KDM1A inhibition (IC₅₀ from 2.9 μM to submicromolar levels). Computational docking (e.g., Glide SP) and molecular dynamics simulations predict optimal substituent positioning within the enzyme’s active site .
Q. What experimental models validate its role in modulating D-serine metabolism?
In neurochemical studies, administer the compound (10–30 mg/kg, i.p.) to rodents and measure hippocampal D-serine levels via HPLC. Behavioral assays (e.g., formalin-induced tonic pain) assess functional outcomes. Co-administration with D-serine (100 mg/kg) can test synergism. Contrast these results with DAO-knockout models to confirm target specificity .
Q. How are synthetic intermediates optimized for scalable production?
Key intermediates (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid esters) are evaluated for stability and purity using accelerated degradation studies (40°C/75% RH for 4 weeks). Process parameters (e.g., catalyst loading, solvent selection) are adjusted via design of experiments (DoE) to maximize yield. For example, replacing oxalyl chloride with thionyl chloride may reduce side reactions during chlorination .
Data Contradiction Analysis
Q. Why do IC₅₀ values vary across studies targeting KDM1A?
Variations arise from assay conditions (e.g., substrate concentration, enzyme batch) and structural differences in derivatives. For instance, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives show IC₅₀ values ranging from 2.9 μM to 0.162 μM depending on substituent electronegativity and steric bulk. Standardize assays using reference inhibitors (e.g., tranylcypromine) and validate with orthogonal methods (e.g., isothermal titration calorimetry) .
Q. How to interpret conflicting neurochemical vs. behavioral data in D-serine modulation studies?
While the compound elevates hippocampal D-serine (neurochemical data), behavioral effects (e.g., analgesia) may require higher doses due to blood-brain barrier penetration limits. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain compound levels with effect magnitude. Alternatively, employ intracerebroventricular (ICV) administration to bypass peripheral metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
